![molecular formula C17H20ClO2PS2Sn B12603200 2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione CAS No. 913382-76-0](/img/structure/B12603200.png)
2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione is a complex organotin compound. It features a unique combination of tin, sulfur, and phosphorus atoms within its structure, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione typically involves the reaction of chlorodiphenylstannane with a suitable phosphorothioate precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include dichloromethane or toluene, and the reaction is often facilitated by a catalyst such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate safety and environmental controls would be a plausible approach.
Análisis De Reacciones Químicas
Types of Reactions
2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfur and tin atoms can participate in redox reactions.
Coordination Chemistry: The compound can form complexes with various metal ions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in solvents like dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products depend on the type of reaction. For example, substitution reactions yield derivatives with different substituents replacing the chlorine atom, while oxidation reactions can lead to sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione involves its interaction with molecular targets through its tin, sulfur, and phosphorus atoms. These interactions can disrupt biological processes or catalyze chemical reactions. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2,4-Disubstituted thiazoles
Uniqueness
2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione is unique due to its combination of tin, sulfur, and phosphorus atoms, which is not commonly found in other compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Número CAS |
913382-76-0 |
|---|---|
Fórmula molecular |
C17H20ClO2PS2Sn |
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
chloro-diphenyl-[(2-sulfanylidene-1,3,2λ5-dioxaphosphocan-2-yl)sulfanyl]stannane |
InChI |
InChI=1S/2C6H5.C5H11O2PS2.ClH.Sn/c2*1-2-4-6-5-3-1;9-8(10)6-4-2-1-3-5-7-8;;/h2*1-5H;1-5H2,(H,9,10);1H;/q;;;;+2/p-2 |
Clave InChI |
NDPUGIYIUKSNIT-UHFFFAOYSA-L |
SMILES canónico |
C1CCOP(=S)(OCC1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
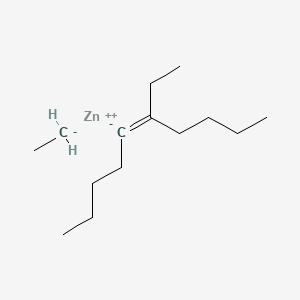
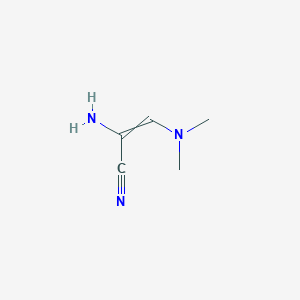
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)

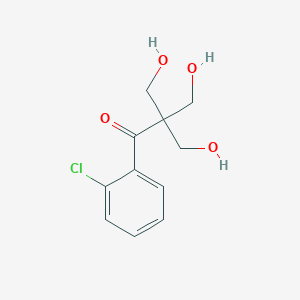

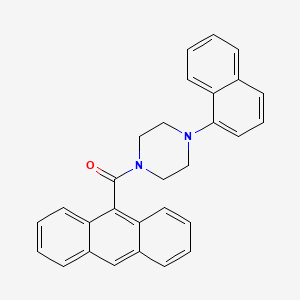
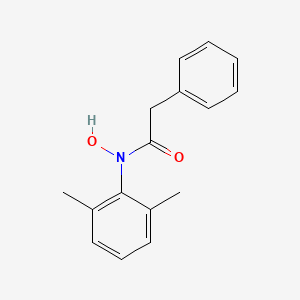
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)
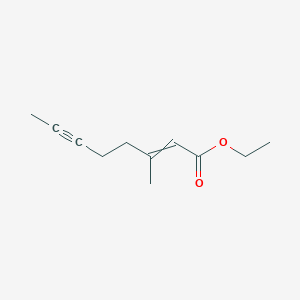
![{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12603186.png)
